Ethyl benzoylformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Electrocatalytic Asymmetric Reduction

Scientific Field: Electrochemistry

Summary of Application: Ethyl benzoylformate is used in the electrocatalytic asymmetric reduction process.

Methods of Application: Ag–Cu bimetallic nanoparticles were synthesized and used as cathode materials for the asymmetric electroreduction of ethyl benzoylformate.

Results or Outcomes: Ethyl mandelate was obtained with 54% enantiomeric excess and 42% yield under the optimal conditions.

Microbial Reduction

Scientific Field: Microbiology

Summary of Application: Ethyl benzoylformate is used as a substrate in microbial reductions due to its resemblance to pyruvate.

Methods of Application: Saccharomyces cerevisiae cells grown on different carbon sources were employed as the biocatalyst for ethyl acetoacetate reduction in n-hexane.

Results or Outcomes: Best conversions to the chiral alcohol ethyl (S)- (+)-3-hydroxybutanoate (ee > 99%) were obtained with cells grown under respiratory metabolism with glycerol–ethanol.

Preparation of 1,5-dihydro-5-deazaflavin Derivatives

Scientific Field: Organic Chemistry

Summary of Application: Ethyl benzoylformate is used in the preparation of 1,5-dihydro-5-deazaflavin derivatives possessing a chiral substituent at N (3) position.

Photoinitiators of Polymerization

Scientific Field: Polymer Chemistry

Summary of Application: Ethyl benzoylformate is used in the design of photoinitiators activable under low-light intensity.

Photochemical Reactions

Scientific Field: Photochemistry

Summary of Application: Ethyl benzoylformate is used in photochemical reactions in solution.

Enantioselective Hydrogenation

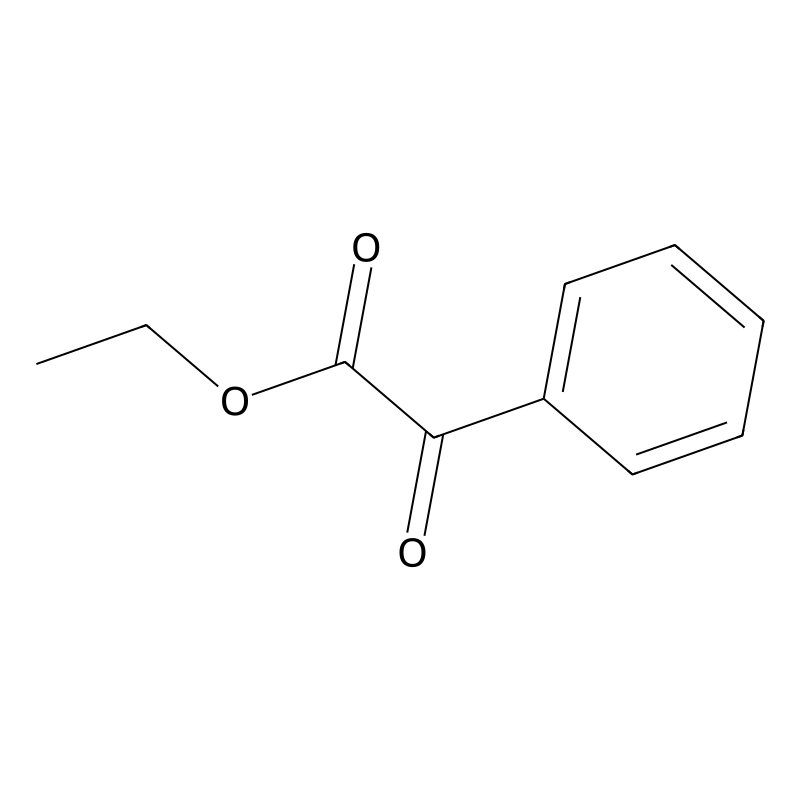

Ethyl benzoylformate, also known as ethyl phenylglyoxylate or ethyl oxophenylacetate, is an organic compound with the chemical formula C₁₀H₁₀O₃. It is an ester formed by the condensation of benzoic acid and ethanol []. While not naturally abundant, it finds use in various scientific research fields due to its reactive nature and functional groups.

Molecular Structure Analysis

The key feature of ethyl benzoylformate's structure is the presence of a carbonyl group (C=O) adjacent to an ester group (C-O-O-C). This combination, known as a ketoester moiety, makes the molecule susceptible to various chemical transformations []. Additionally, the presence of an aromatic phenyl ring (C₆H₅) contributes to its unique properties.

Chemical Reactions Analysis

Ethyl benzoylformate participates in several reactions relevant to scientific research. Here are some notable examples:

- Synthesis: A common method for synthesizing ethyl benzoylformate involves the Claisen condensation reaction between benzaldehyde and ethyl acetate in the presence of a strong base like sodium ethoxide [].

C₆H₅CHO + CH₃COOCH₂CH₃ + NaOEt → C₆H₅C(O)COOCH₂CH₃ + NaOEt (EtOH)Benzaldehyde + Ethyl acetate + Sodium ethoxide → Ethyl benzoylformate + Sodium ethoxide (Ethanol)- Decarboxylation: Under specific conditions, ethyl benzoylformate can undergo decarboxylation to form acetophenone (C₆H₅COCH₃) and carbon dioxide (CO₂) [].

C₆H₅C(O)COOCH₂CH₃ → C₆H₅COCH₃ + CO₂Ethyl benzoylformate → Acetophenone + Carbon dioxide- Nucleophilic addition reactions: Due to the presence of the carbonyl group, ethyl benzoylformate can participate in nucleophilic addition reactions with various nucleophiles. This property allows for the formation of diverse derivatives with potential applications in drug discovery [].

Physical And Chemical Properties Analysis

Ethyl benzoylformate has shown potential biological activities, particularly in the realm of medicinal chemistry. Studies have indicated that it may exhibit antibacterial and antifungal properties. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing ethyl benzoylformate:

- Condensation of Benzoylformic Acid: Ethyl benzoylformate can be synthesized through the esterification of benzoylformic acid with ethanol in the presence of an acid catalyst .

- From Benzoyl Cyanide: Hydrolysis of benzoyl cyanide followed by esterification can yield ethyl benzoylformate .

- Oxidation of Acetophenone: The oxidation of acetophenone can also lead to the formation of this compound, demonstrating its versatility in synthetic routes .

Ethyl benzoylformate finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential antimicrobial agent.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Flavoring and Fragrance Industry: Its aromatic properties make it suitable for use in flavoring agents and perfumes .

Research into the interactions of ethyl benzoylformate has revealed its capacity to form complexes with different biological molecules. For instance, studies have shown that it can interact with enzymes and other proteins, potentially influencing their activity. This aspect is crucial for understanding its mechanism of action in biological systems and for designing derivatives with enhanced efficacy .

Several compounds share structural or functional similarities with ethyl benzoylformate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methyl Benzoylformate | CHO | Similar structure; differs by methyl group |

| Ethyl Phenylglyoxylate | CHO | Contains a phenyl group; used in similar reactions |

| Benzoyl Cyanide | CHN | Precursor for synthesis; involved in hydrolysis |

Uniqueness of Ethyl Benzoylformate

Ethyl benzoylformate's uniqueness lies in its specific functional groups that allow for diverse reactivity patterns not found in all similar compounds. Its ability to undergo asymmetric reduction makes it particularly valuable for synthesizing chiral molecules, which are essential in pharmaceuticals . Additionally, its aromatic nature contributes to distinct sensory properties that are advantageous in flavoring applications.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Tokuda O, Kano T, Gao WG, Ikemoto T, Maruoka K. A practical synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid via organocatalytic asymmetric construction of a tetrasubstituted carbon center. Org Lett. 2005 Oct 27;7(22):5103-5. PubMed PMID: 16235968.

3: Sztanke K. Synthesis of new derivatives of 8-aryl-3-phenyl-6,7-dihydro-4H-imidazo[2, 1-c][1,2,4]triazin-4-one. Acta Pol Pharm. 2004 Sep-Oct;61(5):373-7. PubMed PMID: 15747694.

4: Hu S, Neckers DC. Photochemical Reactions of Alkyl Phenylglyoxylates(1). J Org Chem. 1996 Sep 6;61(18):6407-6415. PubMed PMID: 11667484.

5: Nakamura K, Ochi T, Matsuo M. [Stereoselective synthesis and pharmacological properties of metabolites of new antiinflammatory agent. 4'-Acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311)]. Yakugaku Zasshi. 1995 Nov;115(11):928-36. Japanese. PubMed PMID: 8568636.

6: Berndt MC, de Jersey J, Zerner B. Ethyl phenylglyoxylate, a simultaneous inhibitor and substrate of chicken liver carboxylesterase (EC 3.1.1.1). Enzyme-catalyzed fragmentation of (E)-benzil monoxime O-2,4-dinitrophenyl ether. J Am Chem Soc. 1977 Dec 7;99(25):8334-5. PubMed PMID: 925269.